molecular formula C16H19NO4S2 B2476896 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1421507-25-6

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2476896
M. Wt: 353.45
InChI Key: XUHWDXVJAKBTOC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide is a chemical compound with diverse applications in scientific research. Its unique properties make it an intriguing subject for investigation1.



Synthesis Analysis

The synthesis of this compound involves the combination of 3-(phenylsulfonyl)propanamide with 3-hydroxy-3-(thiophen-2-yl)propyl . The specific synthetic pathway and conditions would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular formula for this compound is C12H19NO2S , with a molecular weight of 241.35 g/mol 2. The structure consists of a thiophene ring attached to a propyl group, which in turn is linked to a phenylsulfonyl moiety.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and reactivity. Further studies are needed to explore its reactivity, potential reactions, and applications.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide would include aspects such as solubility, melting point, boiling point, and stability. Unfortunately, specific data is not provided in the current results.


Scientific Research Applications

Antiviral Applications

A novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, closely related structurally to the queried compound, showcases excellent safety profiles. This inhibitor targets viral DNA maturation via the UL89 and UL56 gene products, indicating a potential antiviral application for compounds within this chemical class. The compound does not inhibit viral DNA synthesis or viral transcription and translation but interferes with viral DNA maturation and the packaging of monomeric genome lengths, highlighting its specificity and tolerability due to the unique maturation steps of viral DNA not found in mammalian DNA (Buerger et al., 2001).

Drug Metabolism and Biocatalysis

The compound's structural analogs have been utilized in studies exploring drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators. This involves microbial-based surrogate biocatalytic systems to produce significant amounts of mammalian metabolites, demonstrating the compound's role in supporting full structure characterization of metabolites and serving as analytical standards in clinical investigations (Zmijewski et al., 2006).

Quantum Chemical Studies

Quantum chemical studies of bicalutamide, a compound with similarities to the queried chemical, were conducted to evaluate its steric energy and favorable conformations. These studies provide insights into the molecular mechanisms of action for drug compounds, offering a basis for the design of more effective therapeutic agents (Otuokere & Amaku, 2015).

Synthesis of Novel Chemical Entities

Research into N-monosubstituted-3-(phenylsulfonyl)propanamides, closely related to the queried compound, has led to the development of convenient reagents for synthesizing 5-alkyl-2(5H)-furanones. These compounds hold significant potential in the synthesis of novel chemical entities, further emphasizing the diverse applications of this chemical class in organic synthesis and drug development (Tanaka et al., 1984).

Safety And Hazards

The safety and hazards associated with this compound would require detailed investigation. Researchers should assess its toxicity, handling precautions, and potential environmental impact.


Future Directions

Future research could focus on:



  • Optimization of Synthesis : Investigate more efficient synthetic routes.

  • Biological Activity : Explore its potential as a drug candidate or other bioactive compound.

  • Structural Modifications : Design derivatives with improved properties.

  • Safety Assessment : Conduct thorough safety evaluations.


properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c18-14(15-7-4-11-22-15)8-10-17-16(19)9-12-23(20,21)13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHWDXVJAKBTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

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